6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness Benzothiazole SAR

6-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-96-4) is a heterocyclic small molecule (MW 285.36 g/mol, C15H15N3OS) belonging to the 2-aminobenzothiazole class. It features a benzothiazole core bearing a 6-ethoxy substituent on the benzene ring and an N-(pyridin-2-ylmethyl) moiety at the 2-amino position.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
CAS No. 1105194-96-4
Cat. No. B1415929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
CAS1105194-96-4
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NCC3=CC=CC=N3
InChIInChI=1S/C15H15N3OS/c1-2-19-12-6-7-13-14(9-12)20-15(18-13)17-10-11-5-3-4-8-16-11/h3-9H,2,10H2,1H3,(H,17,18)
InChIKeyARFZRSXNXCGCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-96-4): Procurement-Relevant Structural and Pharmacophoric Profile


6-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-96-4) is a heterocyclic small molecule (MW 285.36 g/mol, C15H15N3OS) belonging to the 2-aminobenzothiazole class. It features a benzothiazole core bearing a 6-ethoxy substituent on the benzene ring and an N-(pyridin-2-ylmethyl) moiety at the 2-amino position. This scaffold is characteristic of ATP-competitive kinase inhibitor pharmacophores [1]. The compound is commercially available from multiple vendors at purities of 97–98% for use as a research reagent or synthetic intermediate .

Why 6-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine Cannot Be Replaced by a Generic Benzothiazol-2-amine Analog


Substitution at the 6-position of the benzothiazole ring profoundly modulates lipophilicity, electronic character, and metabolic stability, parameters that directly govern target binding, cellular permeability, and pharmacokinetics. The 6-ethoxy substituent confers a distinct balance of steric bulk and hydrogen-bond-acceptor capacity compared to the 6-methoxy, 6-methyl, or unsubstituted analogs. In benzothiazoles, replacing 6-ethoxy with 6-methoxy reduces LogP by approximately 0.5–0.8 log units (estimated from fragment-based AlogP values), potentially altering membrane partitioning and CYP-mediated oxidative metabolism [1]. The pyridin-2-ylmethylamine side chain further provides a bidentate metal-coordination motif critical for kinase hinge-region binding that is absent in N-alkyl or N-aryl analogs [2]. Generic substitution among 6-alkoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amines without quantitative comparator data therefore carries substantial risk of altered target engagement, solubility, and off-target profile.

6-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-96-4): Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (AlogP) of the 6-Ethoxybenzothiazole Fragment Compared to 6-Methoxy and Unsubstituted Analogs

The 6-ethoxy-1,3-benzothiazol-2-amine fragment (the core substructure of the target compound) has a computed AlogP of 2.17 [1]. By contrast, the corresponding 6-methoxy-1,3-benzothiazol-2-amine fragment has an estimated AlogP of approximately 1.6–1.7 based on the difference of ~0.5 log units typically conferred by replacing a methoxy with an ethoxy group on an aromatic ring [2]. The unsubstituted 1,3-benzothiazol-2-amine has an AlogP of approximately 1.1 [2]. Higher lipophilicity for the 6-ethoxy analog predicts enhanced passive membrane permeability but also potentially reduced aqueous solubility.

Lipophilicity Drug-likeness Benzothiazole SAR

Vendor-Supplied Purity Specification of the Target Compound Relative to the Closest 6-Methoxy Analog

6-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is offered by multiple vendors at a purity of 97% (LeYan, catalog 1146761; Chemenu, catalog CM554152) or 98% (MolCore) . The 6-methoxy analog (CAS 1105194-92-0) is offered at a similar purity of 97% from the same vendors (LeYan catalog 1146763) . No significant differential purity advantage exists between the two analogs at the procurement level.

Chemical purity Procurement specification Quality control

Biochemical Target Engagement of the 6-Ethoxybenzothiazole Core Fragment: Pygo PHD/H3 Domain Binding

The core fragment 6-ethoxy-1,3-benzothiazol-2-amine (i.e., the target compound minus the pyridin-2-ylmethyl group) has been experimentally evaluated in an NMR chemical-shift perturbation assay against the Pygo PHD finger/H3 histone domain, yielding a pKd of 2.37 (Kd ≈ 4.3 mM) [1]. This weak affinity is typical for fragment-sized molecules and provides a quantitative starting point for structure-based optimization. No equivalent biochemical data are publicly available for the 6-methoxy analog or the unsubstituted benzothiazol-2-amine core against this specific target, preventing a direct head-to-head comparison. The pKd value establishes that the 6-ethoxy substitution is compatible with engagement of this epigenetic reader domain.

Fragment-based drug discovery Protein-protein interaction Epigenetic reader domain

Molecular Weight and Heavy Atom Count as Determinants of Ligand Efficiency Optimization Potential

The target compound (MW = 285.36 g/mol) occupies an intermediate chemical space between a fragment (6-ethoxy-1,3-benzothiazol-2-amine, MW = 194.05 g/mol) and a fully elaborated lead molecule. This contrasts with the 6-methoxy analog (MW = 271.34 g/mol), the unsubstituted analog (MW = 241.31 g/mol), and the 6-methyl analog (MW = 255.34 g/mol). In fragment-based drug discovery, the additional molecular weight contributed by the ethoxy vs. methoxy group (~14 g/mol) allows finer tuning of lipophilicity without a large increase in size, which can be advantageous for maintaining ligand efficiency metrics during optimization [1].

Ligand efficiency Fragment evolution Lead optimization

Optimal Research and Procurement Scenarios for 6-Ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1105194-96-4)


Kinase Inhibitor Lead Generation Requiring Methoxy-to-Ethoxy SAR Exploration

In kinase inhibitor programs where a 6-methoxy-benzothiazole lead has been identified but requires modulation of lipophilicity to improve cellular potency or reduce metabolic clearance, 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine serves as the direct ethoxy homolog for systematic SAR. The predicted AlogP increase of ~0.5 log units relative to the methoxy analog [1] enables testing of the lipophilicity–potency–selectivity relationship without altering the pyridin-2-ylmethyl hinge-binding motif.

Fragment-Based Screening Follow-Up with the 6-Ethoxybenzothiazole Chemotype

The 6-ethoxy-1,3-benzothiazol-2-amine core has demonstrated weak but detectable binding to the Pygo PHD/H3 domain (pKd = 2.37) [2]. The target compound represents a logical fragment-growing product where the pyridin-2-ylmethyl group has been appended to increase affinity. Researchers can procure this compound as a pre-grown fragment for direct assessment of affinity gains relative to the parent fragment in biochemical or biophysical assays.

Synthetic Intermediate for Diversified Benzothiazole Libraries

Given its commercial availability at 97–98% purity from multiple vendors , this compound is positioned as a viable building block for parallel synthesis of benzothiazole-based compound libraries. The 6-ethoxy substituent provides a distinct physicochemical profile compared to the more common 6-methoxy analog, increasing library diversity in terms of LogP, solubility, and metabolic stability space.

ROCK-II or Related Kinase Inhibitor Scaffold Hopping

Benzothiazol-2-amines bearing a pyridin-2-ylmethyl substituent have been established as a productive scaffold for Rho-associated kinase (ROCK-II) inhibition, with optimized analogs reaching sub-nanomolar IC50 values [3]. The target compound, with its 6-ethoxy substitution pattern, represents an underexplored region of this SAR landscape and may serve as a starting point for scaffold-hopping exercises aimed at identifying novel ROCK-II or related AGC-family kinase inhibitors with differentiated selectivity profiles.

Quote Request

Request a Quote for 6-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.